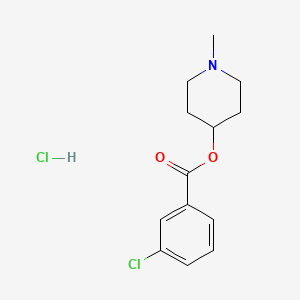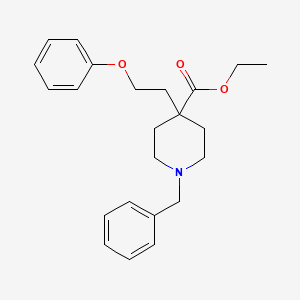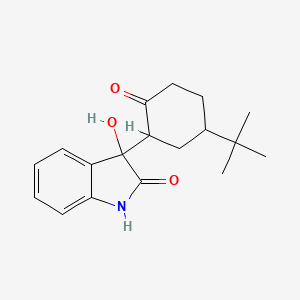
N-2-biphenylyl-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-2-biphenylyl-1,3-benzodioxole-5-carboxamide, commonly known as BB-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BB-1 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
Diuretic Activity
- A study by Yar & Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, a class related to N-2-biphenylyl-1,3-benzodioxole-5-carboxamide. These compounds were tested for diuretic activity, with N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showing promising results (Yar & Ansari, 2009).
Antimicrobial and Anticancer Properties
- Gupta et al. (2016) conducted a study on derivatives of 2-phenyl 1,3-benzodioxole, related to the structure . The research highlighted their potential as anticancer, antibacterial agents, and DNA binding agents. A notable compound, 3c, demonstrated significant anticancer and antibacterial activity, while 5b showed promise in DNA binding (Gupta et al., 2016).
Medicinal Chemistry
- Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles, which, although not identical, share structural similarities with N-2-biphenylyl-1,3-benzodioxole-5-carboxamide. These compounds were potent, orally active antihypertensives, opening up potential avenues for related structures in the treatment of hypertension (Carini et al., 1991).
Polymer and Material Science
- Gibson et al. (2004) discussed the application of polyamides derived from compounds like N-2-biphenylyl-1,3-benzodioxole-5-carboxamide in creating pseudorotaxanes, rotaxanes, and catenanes. These findings have implications for the development of novel materials with unique mechanical and chemical properties (Gibson et al., 2004).
Organic Synthesis and Catalysis
- Imamoto et al. (2012) synthesized rigid P-chiral phosphine ligands with groups related to N-2-biphenylyl-1,3-benzodioxole-5-carboxamide. These ligands were used in rhodium-catalyzed asymmetric hydrogenation, demonstrating the compound's potential utility in organic synthesis and catalysis (Imamoto et al., 2012).
Propriétés
IUPAC Name |
N-(2-phenylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(15-10-11-18-19(12-15)24-13-23-18)21-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGDUXBGBVSPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylphenyl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4066794.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066798.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B4066806.png)

![3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4066827.png)

![(6-methoxy-2-naphthyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4066845.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B4066851.png)
![{1-[5-[4-(hydroxymethyl)phenyl]-4-(4-methylphenyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B4066858.png)

![methyl 5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4066870.png)
![2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4066873.png)